molecular formula C7H5BrF2Zn B1588491 2,4-Difluorobenzylzinc bromide CAS No. 307496-26-0

2,4-Difluorobenzylzinc bromide

Cat. No. B1588491
M. Wt: 272.4 g/mol
InChI Key: WPJAHFYOACWPNA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluorobenzylzinc bromide is a chemical compound that is commonly used in scientific research . Its unique properties make it an invaluable tool for various applications, such as organic synthesis and catalysis.


Molecular Structure Analysis

The molecular formula of 2,4-Difluorobenzylzinc bromide is F2C6H3CH2ZnBr . The molecular weight is 272.41 . The SMILES string representation is Fc1ccc(C[Zn]Br)c(F)c1 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Difluorobenzylzinc bromide are not detailed in the available resources, it is known that this compound can be used to prepare nonpeptidomimetic dual XIAP and cIAP1 antagonists .


Physical And Chemical Properties Analysis

2,4-Difluorobenzylzinc bromide has a density of 0.995 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2,4-Difluorobenzylzinc bromide is used as a reagent in the synthesis of organic compounds . It has been used to prepare nonpeptidomimetic dual XIAP and cIAP1 antagonists .
  • Methods of Application or Experimental Procedures : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode has been reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
  • Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Application as Pharmaceutical Intermediates

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 2,4-Difluorobenzylzinc bromide is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Generally, it would involve a reaction between the 2,4-Difluorobenzylzinc bromide and other reagents under controlled conditions .
  • Results or Outcomes : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The use of 2,4-Difluorobenzylzinc bromide as an intermediate can help in the efficient synthesis of these compounds .

Application in Proteomics Research

  • Specific Scientific Field : Proteomics .
  • Summary of the Application : 2,4-Difluorobenzylzinc bromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular proteomics research being conducted. Generally, it would involve a reaction between the 2,4-Difluorobenzylzinc bromide and other reagents under controlled conditions .
  • Results or Outcomes : The outcomes would also depend on the specific proteomics research being conducted. The use of 2,4-Difluorobenzylzinc bromide can help in the efficient synthesis of these compounds .

Safety And Hazards

2,4-Difluorobenzylzinc bromide is considered hazardous. It is highly flammable and in contact with water releases flammable gas . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);2,4-difluoro-1-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJAHFYOACWPNA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Tynebor, MH Chen, SR Natarajan… - Bioorganic & medicinal …, 2011 - Elsevier
The development and synthesis of potent p38α MAP kinase inhibitors containing a pyridazinone platform is described. Evolution of the p38α selective pyridopyridazin-6-one series from …
Number of citations: 24 www.sciencedirect.com

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